Quipazine (maleate)

Description

BenchChem offers high-quality Quipazine (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quipazine (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

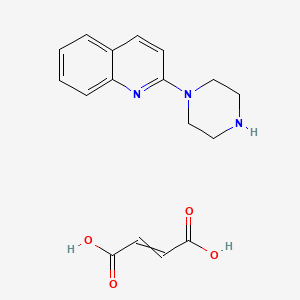

but-2-enedioic acid;2-piperazin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJJDHZHSCTBII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Quipazine (Maleate): An In-depth Technical Guide on its Mechanism of Action at Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quipazine, a piperazine derivative, has been a subject of extensive research due to its complex pharmacological profile, particularly its interactions with the serotonin (5-HT) receptor system. This technical guide provides a comprehensive overview of the mechanism of action of quipazine maleate at various 5-HT receptor subtypes. It consolidates quantitative binding and functional data, details key experimental methodologies for its characterization, and illustrates the associated signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Quipazine (2-(1-piperazinyl)quinoline) is a psychoactive compound that has been historically investigated for its antidepressant and anorectic properties. Its primary mechanism of action is attributed to its interaction with multiple serotonin (5-HT) receptors, where it exhibits a range of activities from agonism to antagonism. Understanding the nuanced interactions of quipazine with different 5-HT receptor subtypes is crucial for elucidating its overall pharmacological effects and for the rational design of more selective serotonergic agents. This guide provides an in-depth analysis of quipazine's binding affinities, functional potencies, and the downstream signaling cascades it modulates.

Quantitative Pharmacological Data

The interaction of quipazine with various serotonin receptor subtypes has been quantified through radioligand binding assays to determine its binding affinity (Ki) and functional assays to assess its potency and efficacy (EC50/IC50). The following tables summarize the available quantitative data. It is important to note that values may vary between studies due to differences in experimental conditions, such as tissue preparations and radioligands used.

Table 1: Quipazine Binding Affinities (Ki) at Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| 5-HT1A | [3H]8-OH-DPAT | Rat Cortex | 1,800 | [1] |

| 5-HT1B | [3H]5-HT | Rat Striatum | 670 | [1] |

| 5-HT1D | [3H]5-HT | Bovine Caudate | 1,000 | [1] |

| 5-HT2A | [3H]Ketanserin | Human HEK293 Cells | ~20,000 (pKi = 4.7) | [2] |

| [3H]Ketanserin | Rat Cortex | 18 | [3] | |

| 5-HT2C | [3H]Mesulergine | Pig Choroid Plexus | 6,800 | [1] |

| 5-HT3 | [3H]Quipazine | Rat Cortex | 0.5 | [4] |

| [3H]GR65630 | NG108-15 Cells | 1.0 | [5] | |

| 5-HT6 | [3H]LSD | Human Cloned | >500 | [2] |

| 5-HT7 | [3H]5-CT | Human Cloned | >1,000 | Data not readily available |

Table 2: Quipazine Functional Activity (EC50/IC50) at Serotonin Receptors

| Receptor Subtype | Assay Type | Functional Response | Potency (EC50/IC50 in nM) | Efficacy (% of 5-HT response) | Reference(s) |

| 5-HT2A | Calcium Mobilization | Agonist | 1,300 | Partial Agonist | [2] |

| Inositol Phosphate Accumulation | Agonist | 1,100 | Partial Agonist | [2] | |

| 5-HT3 | [14C]Guanidinium Uptake | Agonist | ~100 | Full Agonist | [5] |

| Presynaptic 5-HT Autoreceptors | [3H]5-HT Release | Antagonist | IC50 = 670 | - | Data not readily available |

Signaling Pathways

Quipazine's functional effects are mediated through the activation or inhibition of specific intracellular signaling pathways upon binding to 5-HT receptors. The most well-characterized of these is the 5-HT2A receptor signaling cascade.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Agonist binding, including that of quipazine, initiates a cascade of intracellular events.

5-HT3 Receptor Ion Channel Modulation

The 5-HT3 receptor is a ligand-gated ion channel. Agonist binding, such as by quipazine, directly opens the channel, leading to the influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. 2491 [pdspdb.unc.edu]

- 5. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Quipazine's Profile as a Non-Selective Serotonin Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quipazine, a compound from the arylpiperazine family, has long been a subject of scientific inquiry due to its complex serotonergic activity. Initially explored as an antidepressant, it was never commercialized for therapeutic use but remains a valuable tool in neuropharmacology research.[1] This technical guide provides an in-depth overview of quipazine's function as a non-selective serotonin receptor agonist, detailing its binding affinities, functional activities, and the experimental protocols used to characterize its interactions with various serotonin (5-HT) receptor subtypes.

Quantitative Data Summary

Quipazine exhibits a broad spectrum of affinity for various serotonin receptors, acting as an agonist at multiple subtypes. The following tables summarize the quantitative data on quipazine's binding affinity and functional activity at key human serotonin receptors.

Table 1: Quipazine Binding Affinities (Ki) at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Source of Receptor | Reference |

| 5-HT1A | ~100 | [3H]8-OH-DPAT | Rat Hippocampus | [2] |

| 5-HT1B | ~10 - 10,000+ | [3H]5-HT | CHO Cells | [3][4] |

| 5-HT2A | ~20,000 | [3H]ketanserin | HEK293 Cells | [5] |

| 5-HT2B | - | - | - | - |

| 5-HT2C | - | - | - | - |

| 5-HT3 | ~1 | [3H]quipazine | - | [3] |

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are approximate and intended for comparative purposes.

Table 2: Quipazine Functional Activity at Human Serotonin Receptors

| Receptor Subtype | Assay Type | Measured Parameter | Potency (EC50/ED50) | Efficacy (Emax) | Reference |

| 5-HT2A | Calcium Mobilization | Intracellular Ca2+ increase | - | - | [5] |

| 5-HT2A | Inositol Monophosphate (IP1) Accumulation | IP1 production | - | - | [5] |

| Presynaptic 5-HT Receptors (in rat) | Electrophysiology | Depression of neuronal firing rate | 0.82 mg/kg (i.v.) | - | [6] |

| Postsynaptic 5-HT Receptors (in rat) | Electrophysiology | Depression of neuronal firing rate | - | - | [6] |

Experimental Protocols

The characterization of quipazine's serotonergic profile relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

1. Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the Ki of quipazine for the human 5-HT2A receptor.

-

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human 5-HT2A receptor.[5]

-

Assay Buffer: Typically a Tris-based buffer at physiological pH.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin).

-

Quipazine solutions at various concentrations.

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[7]

-

Scintillation cocktail (e.g., Betaplate-scint).[7]

-

Microplate scintillation counter.[7]

-

-

Procedure:

-

Plate Preparation: Pre-soak the wells of the 96-well filter plate with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[7]

-

Reaction Mixture: In each well, combine the cell membrane preparation, [3H]ketanserin (at a concentration near its Kd), and either buffer (for total binding), the non-specific binding control, or a specific concentration of quipazine.

-

Incubation: Incubate the plates to allow the binding to reach equilibrium. The incubation time and temperature should be optimized (e.g., 20 minutes at room temperature).[7]

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Drying: Dry the filter plates.[7]

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding at each quipazine concentration by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of quipazine that inhibits 50% of the specific binding of [3H]ketanserin) by non-linear regression. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assay: Calcium Mobilization for Gq-Coupled Receptors

This assay measures the functional activity of quipazine at Gq-coupled serotonin receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

-

Objective: To determine if quipazine acts as an agonist at the 5-HT2A receptor by measuring intracellular calcium mobilization.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.[5]

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 5 Assay Kit).[8]

-

Assay buffer (e.g., 1x PBS).[8]

-

Quipazine solutions at various concentrations.

-

A fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).[8][9][10]

-

-

Procedure:

-

Cell Plating: Seed the HEK293-5-HT2A cells into a 96-well black-walled, clear-bottom microplate and incubate overnight to allow for cell attachment.[8]

-

Dye Loading: Remove the cell culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate to allow the cells to take up the dye (e.g., 30 minutes at 37°C followed by 30 minutes at room temperature).[1]

-

Compound Addition: Place the cell plate into the fluorescence plate reader. The instrument will add the quipazine solutions at different concentrations to the wells.

-

Fluorescence Measurement: The plate reader will measure the fluorescence intensity in each well before and after the addition of quipazine. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The change in fluorescence is plotted against the concentration of quipazine to generate a dose-response curve. From this curve, the EC50 (the concentration of quipazine that produces 50% of the maximal response) and Emax (the maximum response) can be determined.

-

3. Functional Assay: Inositol Monophosphate (IP1) Accumulation

This assay provides a more direct measure of Gq/11 pathway activation by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).

-

Objective: To confirm quipazine's agonist activity at the 5-HT2A receptor by measuring the accumulation of IP1.

-

Materials:

-

Procedure:

-

Cell Stimulation: Plate the cells and allow them to adhere. Replace the culture medium with stimulation buffer containing various concentrations of quipazine.

-

Incubation: Incubate the cells for a specific period to allow for the accumulation of IP1.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

HTRF® Reaction: Add the HTRF® reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the cell lysate. In the absence of cellular IP1, the donor and acceptor are in close proximity, resulting in a high HTRF® signal. Cellular IP1 competes with the IP1-d2 acceptor, leading to a decrease in the HTRF® signal.

-

Detection: Read the plate on an HTRF®-compatible microplate reader.

-

Data Analysis: The HTRF® signal is inversely proportional to the amount of IP1 produced. A standard curve is used to quantify the amount of IP1. Plot the IP1 concentration against the quipazine concentration to generate a dose-response curve and determine the EC50 and Emax.

-

Visualizations

Signaling Pathway

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway Activated by Quipazine.

Experimental Workflow

Caption: Workflow for a Radioligand Binding Assay.

Logical Relationships

Caption: Logical Relationships of Quipazine's Receptor Interactions.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 2. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of quipazine on pre- and postsynaptic serotonin receptors: single cell studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 11. bmglabtech.com [bmglabtech.com]

The Psychedelic-like Profile of Quipazine: A Technical Guide for Researchers

An in-depth examination of the preclinical evidence for the psychedelic-like effects of the serotonergic agent, Quipazine. This guide provides a comprehensive overview of the behavioral pharmacology, molecular mechanisms, and experimental protocols used to characterize this compound in animal models.

Executive Summary

Quipazine, a non-tryptamine, non-phenethylamine compound, has emerged as a significant tool in psychedelic research due to its distinct structural properties coupled with its functional similarity to classic hallucinogens. Extensive studies in animal models have demonstrated that Quipazine elicits behaviors indicative of psychedelic-like effects, primarily through its agonist activity at the serotonin 2A (5-HT2A) receptor. This technical guide synthesizes the key preclinical findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and procedural frameworks. The information is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel psychedelic compounds and their mechanisms of action.

Behavioral Pharmacology: Evidence from Animal Models

The psychedelic-like properties of Quipazine in vivo are predominantly assessed using two well-validated behavioral paradigms in rodents: the head-twitch response (HTR) and drug discrimination studies. These assays serve as reliable proxies for hallucinogenic potential in humans.

Head-Twitch Response (HTR)

The head-twitch response, a rapid, rotational head movement, is a characteristic behavior induced in rodents by 5-HT2A receptor agonists and is considered a preclinical hallmark of psychedelic activity.[1] Quipazine consistently induces the HTR in mice, an effect that is dose-dependent.[2][3] The specificity of this response to 5-HT2A receptor activation is confirmed by studies showing that the HTR induced by Quipazine is blocked by the selective 5-HT2A antagonist M100907 and is absent in 5-HT2A receptor knockout (KO) mice.[4]

Drug Discrimination

In drug discrimination paradigms, animals are trained to differentiate between the subjective effects of a specific drug and a saline vehicle, typically by pressing one of two levers for a reward.[5][6] This method provides insights into the interoceptive cues of a compound. Rodents trained to discriminate classic psychedelics, such as lysergic acid diethylamide (LSD) or 2,5-dimethoxy-4-methylamphetamine (DOM), from saline will exhibit full stimulus generalization to Quipazine.[4] This indicates that the animals perceive the subjective effects of Quipazine as being similar to those of the training drug. Notably, the dose of Quipazine required to achieve full generalization for LSD is approximately one order of magnitude greater than that needed for DOM.[4]

Quantitative Behavioral and In Vitro Data

The following tables summarize the key quantitative data from behavioral and in vitro studies of Quipazine, providing a comparative context with classic psychedelics where available.

| Compound | Assay | Animal Model | ED50 (mg/kg) | Reference |

| Quipazine | Head-Twitch Response | Mouse | ~1.0 - 2.5 | [4] |

| DOI | Head-Twitch Response | Mouse | ~0.1 - 0.5 | [7] |

| LSD | Head-Twitch Response | Mouse | ~0.05 - 0.2 | [7] |

| Compound | Receptor | Assay | Ki (nM) | Reference |

| Quipazine | 5-HT2A | Radioligand Binding | ~5 - 18 | [8] |

| Quipazine | 5-HT1 | Radioligand Binding | ~5 | [8] |

| Compound | Assay | Cell Line | EC50 (nM) | Emax (% of Serotonin) | Reference |

| Quipazine | Calcium Mobilization | HEK293 | ~10 - 50 | ~80 - 100 | [4] |

| Quipazine | IP1 Accumulation | HEK293 | ~20 - 100 | ~90 - 100 | [4] |

Molecular Mechanism of Action

The psychedelic-like effects of Quipazine are primarily mediated by its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).

5-HT2A Receptor Binding and Activation

Quipazine binds with high affinity to the 5-HT2A receptor.[8] Upon binding, it acts as an agonist, initiating a conformational change in the receptor that triggers downstream intracellular signaling cascades.

Gq/11 Signaling Pathway

The 5-HT2A receptor is canonically coupled to the Gq/11 family of G-proteins.[9] Activation of the 5-HT2A receptor by Quipazine leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10] This signaling cascade is believed to be fundamental to the psychedelic effects of 5-HT2A agonists.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vivo and in vitro assays used to characterize the psychedelic-like properties of Quipazine.

Head-Twitch Response (HTR) Assay

This protocol outlines the procedure for quantifying the HTR in mice.

Materials:

-

Male C57BL/6J mice

-

Quipazine hydrochloride (dissolved in 0.9% saline)

-

Vehicle (0.9% saline)

-

5-HT2A antagonist (e.g., M100907)

-

Observation chambers (e.g., clear cylindrical glass cages)

-

Video recording equipment or automated HTR detection system (magnetometer-based)[11]

Procedure:

-

Habituation: Place individual mice in the observation chambers for at least 30 minutes to acclimate to the environment.[12]

-

Pretreatment (for antagonism studies): Administer the 5-HT2A antagonist (e.g., M100907, 0.1-1.0 mg/kg, intraperitoneally - i.p.) 30 minutes prior to Quipazine administration.

-

Drug Administration: Administer Quipazine (e.g., 0.5 - 5.0 mg/kg, i.p.) or vehicle.

-

Observation: Immediately after administration, record the number of head twitches for a period of 30-90 minutes.[4] A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head.

-

Data Analysis: Analyze the total number of head twitches. For dose-response curves, plot the mean number of head twitches against the dose of Quipazine and calculate the ED50 value. For antagonism studies, compare the number of head twitches in the antagonist + Quipazine group to the vehicle + Quipazine group.

Drug Discrimination Assay

This protocol describes a two-lever drug discrimination procedure in rats.

Materials:

-

Male Sprague-Dawley rats

-

Standard two-lever operant conditioning chambers[7]

-

Training drug (e.g., LSD or DOM)

-

Quipazine hydrochloride

-

Vehicle (0.9% saline)

-

Food rewards (e.g., sucrose pellets)

Procedure:

-

Training:

-

Rats are food-restricted to maintain 85-90% of their free-feeding body weight.

-

On training days, administer either the training drug (e.g., DOM, 0.5 mg/kg, i.p.) or vehicle 30 minutes before the session.[13]

-

In the operant chamber, pressing one lever (the "drug lever") is reinforced with a food pellet following administration of the training drug. Pressing the other lever (the "vehicle lever") is reinforced following vehicle administration.

-

Training continues until rats reliably press the correct lever (>80% accuracy) for the first reward of the session for several consecutive days.[6]

-

-

Testing (Generalization):

-

Once trained, administer various doses of Quipazine prior to the session.

-

During the test session, presses on either lever are recorded but may not be reinforced to avoid new learning.

-

The percentage of responses on the drug-appropriate lever is calculated.

-

-

Data Analysis:

-

Full generalization is considered >80% of responses on the drug-associated lever.

-

Partial generalization is 20-80% of responses on the drug-associated lever.

-

No generalization is <20% of responses on the drug-associated lever.[6]

-

Plot the percentage of drug-lever responding against the dose of Quipazine to generate a generalization curve.

-

In Vitro Functional Assays

This assay measures the increase in intracellular calcium following 5-HT2A receptor activation in a cell line.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium (e.g., DMEM)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)[10]

-

Quipazine hydrochloride

-

Reference agonist (e.g., serotonin)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM dye solution in assay buffer for 1 hour at 37°C.[14]

-

Compound Addition: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Measurement: Inject various concentrations of Quipazine or the reference agonist into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a marker of Gq signaling.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation[15]

-

Quipazine hydrochloride

-

Reference agonist (e.g., serotonin)

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody)[15]

-

HTRF-compatible plate reader

Procedure:

-

Cell Stimulation: Plate the cells as in the calcium assay. Replace the medium with stimulation buffer containing LiCl. Add various concentrations of Quipazine or the reference agonist and incubate for a specified time (e.g., 60 minutes) at 37°C.[16]

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's instructions.

-

Measurement: Incubate for 1 hour at room temperature. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. Calculate the amount of IP1 for each concentration using a standard curve. Plot the IP1 concentration against the logarithm of the agonist concentration to determine EC50 and Emax values.

Conclusion

The data from animal models provide compelling evidence that Quipazine exhibits a psychedelic-like profile, mediated primarily through agonist activity at the 5-HT2A receptor. Its ability to induce the head-twitch response and substitute for classic psychedelics in drug discrimination paradigms, coupled with its activation of the canonical Gq/11 signaling pathway in vitro, solidifies its position as a valuable pharmacological tool for investigating the neurobiology of psychedelics. The detailed protocols provided herein offer a standardized framework for the preclinical evaluation of novel compounds with potential psychedelic activity. While the human psychoactive effects of Quipazine remain less characterized, its consistent effects in robust animal models underscore the utility of these preclinical assays in predicting psychedelic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Head-twitch response - Wikipedia [en.wikipedia.org]

- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. labcorp.com [labcorp.com]

- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. agilent.com [agilent.com]

- 15. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide on the Affinity of Quipazine for 5-HT2A, 5-HT2B, and 5-HT2C Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quipazine, an arylpiperazine derivative, is a serotonergic agent that has been instrumental in the pharmacological characterization of serotonin (5-HT) receptors. Its complex pharmacology, particularly its interactions with the 5-HT2 subfamily of receptors (5-HT2A, 5-HT2B, and 5-HT2C), has been a subject of extensive research. These receptors are G-protein coupled receptors (GPCRs) that are widely expressed in the central nervous system and peripheral tissues, playing crucial roles in a myriad of physiological and pathological processes. Understanding the affinity and functional activity of compounds like quipazine at these receptor subtypes is paramount for the development of novel therapeutics targeting neuropsychiatric and other disorders. This technical guide provides a comprehensive overview of quipazine's binding affinity and functional profile at 5-HT2A, 5-HT2B, and 5-HT2C receptors, complete with detailed experimental methodologies and visual representations of the associated signaling pathways.

Quantitative Analysis of Quipazine's Receptor Affinity and Functional Activity

The interaction of quipazine with 5-HT2 receptors has been quantified through various in vitro assays, primarily radioligand binding assays to determine binding affinity (Ki or pKi) and functional assays to assess agonist activity (EC50 or pEC50 and intrinsic activity). The following tables summarize the key quantitative data from published studies.

Table 1: Binding Affinity of Quipazine at 5-HT2A Receptors

| Receptor | Radioligand | Tissue/Cell Line | pKi (mean ± SEM) | Ki (nM) | Reference |

| Human 5-HT2A | [3H]ketanserin | HEK293 cells | 4.7 ± 0.14 | ~20,000 | [1] |

Table 2: Functional Activity of Quipazine at Human 5-HT2A, 5-HT2B, and 5-HT2C Receptors

| Receptor Subtype | pEC50 (mean ± SEM) | Relative Intrinsic Activity (%)* | Reference |

| 5-HT2A | 7.1 ± 0.1 | 85 ± 5 | [2] |

| 5-HT2B | 6.8 ± 0.1 | 45 ± 6 | [2] |

| 5-HT2C | 7.3 ± 0.1 | 90 ± 7 | [2] |

*Relative intrinsic activity is expressed as a percentage of the maximum response to 5-HT.

Based on the available data, quipazine acts as an agonist at all three 5-HT2 receptor subtypes. It displays nearly equal potency at the 5-HT2A and 5-HT2C receptors, with a slightly lower potency at the 5-HT2B receptor.[2] In terms of efficacy, quipazine is a high-efficacy agonist at the 5-HT2A and 5-HT2C receptors, while exhibiting lower efficacy at the 5-HT2B receptor.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative data tables.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a ligand for a receptor. A common method involves competition binding, where a non-labeled compound (e.g., quipazine) competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of quipazine for the 5-HT2A receptor.

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human 5-HT2A receptor.[1]

-

Radioligand: [3H]ketanserin.[1]

-

Non-labeled competitor: Quipazine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of [3H]ketanserin and varying concentrations of quipazine in the assay buffer.

-

Equilibration: The incubation is carried out for a specific duration (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of quipazine that inhibits 50% of the specific binding of [3H]ketanserin (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For 5-HT2 receptors, which are coupled to Gq/11 proteins, common functional assays include measuring intracellular calcium mobilization and inositol phosphate accumulation.

Objective: To determine the potency (EC50) and efficacy of quipazine in activating 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

CHO-K1 cells stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.[2]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist: Quipazine.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye in the assay buffer for a specified time (e.g., 60 minutes at 37°C).

-

Agonist Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. Varying concentrations of quipazine are then added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured over time.

-

Data Analysis: The peak fluorescence response at each quipazine concentration is determined. A dose-response curve is generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax) are calculated using non-linear regression.

Objective: To confirm the activation of the Gq/11 signaling pathway by measuring the accumulation of a downstream second messenger.

Materials:

-

HEK293 cells stably expressing the 5-HT2A receptor.[1]

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

Agonist: Quipazine.

-

IP-One HTRF® assay kit (containing IP1-d2 and anti-IP1 cryptate).

-

HTRF-compatible plate reader.

Procedure:

-

Cell Stimulation: Cells are incubated with varying concentrations of quipazine in a stimulation buffer containing LiCl for a defined period (e.g., 30 minutes at 37°C).

-

Cell Lysis and Detection: A lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 cryptate) is added to the wells.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding of cellular IP1 and IP1-d2 to the anti-IP1 cryptate antibody.

-

HTRF Measurement: The plate is read on an HTRF-compatible reader, which measures the fluorescence resonance energy transfer between the cryptate donor and the d2 acceptor. The signal is inversely proportional to the amount of IP1 produced by the cells.

-

Data Analysis: The HTRF ratio is used to determine the concentration of IP1 produced at each quipazine concentration, and a dose-response curve is generated to calculate the EC50.

Signaling Pathways

The 5-HT2A, 5-HT2B, and 5-HT2C receptors are all known to primarily couple to the Gq/11 family of G-proteins.[1] Activation of these receptors by an agonist like quipazine initiates a canonical signaling cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Pathway Description:

-

Agonist Binding: Quipazine binds to the extracellular domain of the 5-HT2 receptor.

-

G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq/11 protein. The Gαq subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

PLC Activation: The activated Gαq subunit then binds to and activates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca2+ concentration, activates Protein Kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates a variety of intracellular proteins, leading to a cascade of downstream cellular responses.

Conclusion

Quipazine demonstrates agonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors, with a notable preference in efficacy for the 5-HT2A and 5-HT2C subtypes. The primary signaling mechanism for all three receptors upon activation by quipazine is through the canonical Gq/11 pathway, leading to increases in intracellular calcium and the generation of inositol phosphates. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals working to elucidate the complex roles of the 5-HT2 receptor family and to design novel ligands with specific pharmacological profiles. Further research to obtain a comprehensive binding affinity profile of quipazine at all three 5-HT2 subtypes from a single study would be beneficial for a more direct comparison.

References

The Dopaminergic Profile of Quipazine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quipazine, a compound traditionally recognized for its potent agonist activity at serotonin receptors, also exhibits a complex and significant interaction with the dopaminergic system. While not a classic dopamine receptor agonist, preclinical evidence robustly demonstrates that Quipazine can elicit dopamine-mediated behaviors, suggesting a potential indirect or direct modulatory role at dopamine synapses. This technical guide provides an in-depth analysis of the dopaminergic effects of Quipazine maleate, summarizing key preclinical findings, outlining experimental methodologies, and visualizing putative signaling interactions. The available data indicates that Quipazine's behavioral effects are a result of a complex interplay between the serotonergic and dopaminergic systems, a factor of critical importance for researchers in neuropharmacology and drug development.

Introduction

Quipazine (2-(1-piperazinyl)quinoline) is a psychoactive compound that has been extensively used as a research tool to probe the function of the serotonin (5-HT) system, primarily as a non-selective 5-HT receptor agonist. However, a body of evidence accumulated over several decades indicates that the pharmacological profile of Quipazine is not exclusively serotonergic. Numerous studies have reported behavioral effects characteristic of dopamine receptor stimulation following Quipazine administration. These observations, coupled with the known anatomical and functional interactions between the serotonin and dopamine neurotransmitter systems, necessitate a thorough understanding of Quipazine's dopaminergic properties. This guide aims to consolidate the existing preclinical data to provide a clear and comprehensive overview for the scientific community.

In Vivo Dopaminergic Effects of Quipazine Maleate

The primary evidence for Quipazine's influence on the dopamine system comes from in vivo behavioral studies in rodent models. These studies have consistently demonstrated that Quipazine can induce behaviors that are classic hallmarks of dopamine receptor activation, such as stereotypy and increased locomotor activity.

Induction of Stereotyped Behavior

Quipazine administration has been shown to produce stereotyped behaviors, such as repetitive, non-goal-directed movements, which are strongly associated with the stimulation of striatal dopamine mechanisms.[1][2] Notably, this Quipazine-induced stereotypy can be attenuated by the administration of a centrally acting dopamine receptor antagonist, haloperidol, but not by the serotonin receptor antagonist, methysergide.[1][2] Furthermore, the stereotyped behavior induced by Quipazine can be potentiated by a subthreshold dose of the direct dopamine agonist, apomorphine.[2] This pharmacological dissection strongly suggests that the stereotyped behaviors elicited by Quipazine are mediated, at least in part, by the activation of central dopamine receptors.[1][2]

Modulation of Locomotor Activity

Quipazine has been observed to have a dose-dependent effect on locomotor activity. Direct injection of Quipazine maleate into the nucleus accumbens, a key region in the brain's reward and motor systems, leads to a significant, dose-dependent increase in locomotor activity in rats.[3] This effect is markedly antagonized by the dopamine antagonist haloperidol, while the serotonin antagonist methysergide has no effect.[3] These findings indicate that Quipazine-induced hyperlocomotion is mediated by dopamine receptors within the nucleus accumbens.[3] Studies in neonatal rats have also shown that systemic administration of Quipazine can induce robust locomotor patterns.[4][5]

Drug Discrimination Studies

In drug discrimination paradigms, animals are trained to distinguish between the subjective effects of a specific drug and a saline vehicle. Rats trained to discriminate the dopamine agonist apomorphine from saline have been shown to generalize to Quipazine, meaning they identify the subjective effects of Quipazine as being similar to those of apomorphine.[1] Specifically, a 1.0 mg/kg dose of Quipazine produced apomorphine-appropriate responding.[1] This effect was attenuated by pretreatment with either the dopamine antagonist haloperidol or the serotonin antagonist methysergide, suggesting a cooperative interaction between the dopaminergic and serotonergic systems in mediating the subjective effects of Quipazine.[1]

Quantitative Data Summary

While a wealth of qualitative behavioral data exists, specific quantitative data on the direct interaction of Quipazine with dopamine receptors and transporters is limited in the public domain literature. The following tables summarize the available dose-response data from key behavioral studies.

Table 1: In Vivo Behavioral Effects of Quipazine Maleate

| Behavioral Assay | Species | Dose of Quipazine | Observed Effect | Antagonist (Dose) | Effect of Antagonist | Reference |

| Stereotyped Behavior | Rat | Not specified | Induction of stereotypy | Haloperidol | Dose-related inhibition | [1][2] |

| Methysergide | No effect | [1][2] | ||||

| Locomotor Activity | Rat | 50-100 µg (into nucleus accumbens) | Dose-dependent increase | Haloperidol | Marked antagonism | [3] |

| Methysergide | No effect | [3] | ||||

| Drug Discrimination | Rat | 1.0 mg/kg (i.p.) | Apomorphine-appropriate responding | Haloperidol (0.4 mg/kg) | Reduction of apomorphine-appropriate responding | [1] |

| Methysergide (2.0 mg/kg) | Reduction of apomorphine-appropriate responding | [1] |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. For specific parameters, it is recommended to consult the original publications.

Stereotyped Behavior Assessment

-

Subjects: Male rats (specific strain and weight to be specified by the study).

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Procedure:

-

Animals are habituated to the testing environment (e.g., individual observation cages) for a set period.

-

Animals are administered Quipazine maleate, vehicle, or a combination of Quipazine and an antagonist (e.g., haloperidol) via a specified route (e.g., intraperitoneal injection).

-

Behavior is observed and scored by a trained observer, blind to the treatment conditions, at regular intervals for a defined duration.

-

Stereotypy is rated on a standardized scale, scoring the intensity of behaviors such as sniffing, head weaving, and gnawing.

-

-

Data Analysis: Scores are analyzed using appropriate statistical methods (e.g., ANOVA) to compare between treatment groups.

Locomotor Activity Measurement

-

Subjects: Adult male rats.

-

Surgery (for intracranial injections): Animals are anesthetized and stereotaxically implanted with guide cannulae aimed at the nucleus accumbens.

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Procedure:

-

Following a recovery period (for surgical preparations), animals are habituated to the open-field arenas.

-

Quipazine maleate or vehicle is administered (systemically or intracranially). In antagonist studies, the antagonist (e.g., haloperidol) is given prior to Quipazine.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration.

-

-

Data Analysis: Locomotor activity data is quantified and statistically analyzed to determine the effects of the different treatments.

Drug Discrimination Paradigm

-

Subjects: Male rats maintained at a reduced body weight to motivate responding for food reinforcement.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Training:

-

Rats are trained to press one lever ("drug lever") for a food reward following an injection of a dopamine agonist (e.g., 0.16 mg/kg apomorphine) and the other lever ("saline lever") following a saline injection.

-

Training continues until a high level of accuracy in discriminating between the two stimuli is achieved.

-

-

Testing:

-

Once trained, animals are administered test compounds, such as Quipazine, alone or in combination with antagonists.

-

The percentage of responses on the "drug lever" is measured.

-

-

Data Analysis: The percentage of drug-appropriate responding is calculated and analyzed to determine if the test compound generalizes to the training drug.

Putative Signaling Pathways and Mechanisms of Action

The precise molecular mechanism by which Quipazine exerts its dopaminergic effects is not fully elucidated. However, based on the behavioral data and the known pharmacology of the dopamine system, several hypotheses can be proposed.

-

Indirect Dopamine Release: Quipazine's potent action at serotonin receptors, particularly 5-HT2A and 5-HT2C receptors, which are known to modulate dopamine release in brain regions like the striatum and nucleus accumbens, could lead to an increase in synaptic dopamine levels.

-

Direct Dopamine Receptor Interaction: Although not definitively quantified, Quipazine may have a low-affinity direct agonist or partial agonist activity at D2-like dopamine receptors.

The downstream signaling consequences of increased dopaminergic neurotransmission are well-characterized. The activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), while D2-like receptor activation generally inhibits adenylyl cyclase, leading to a decrease in cAMP. These opposing actions converge on the phosphorylation state of key signaling proteins like DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa).

Below are visualizations of these putative interactions and signaling cascades.

Caption: Putative mechanism of Quipazine's dopaminergic action.

Caption: General dopamine receptor signaling pathways.

Caption: General workflow for in vivo behavioral experiments.

Conclusion and Future Directions

The evidence strongly indicates that Quipazine maleate, in addition to its well-established serotonergic properties, exerts significant effects on the dopamine system. These effects are most clearly demonstrated in vivo, where Quipazine induces dopamine-like behaviors that are sensitive to dopamine receptor antagonists. The prevailing hypothesis is that these dopaminergic effects are largely mediated indirectly through Quipazine's action on serotonin receptors that modulate dopamine release.

However, to fully characterize the dopaminergic profile of Quipazine, further research is critically needed in the following areas:

-

Quantitative Receptor Binding: Determination of the binding affinities (Ki) of Quipazine for dopamine D1 and D2 receptors is essential.

-

Functional Assays: In vitro functional assays (e.g., cAMP accumulation) are required to definitively establish whether Quipazine acts as an agonist, antagonist, or partial agonist at dopamine receptors and to quantify its potency (EC50/IC50).

-

Dopamine Transporter Interaction: The affinity of Quipazine for the dopamine transporter should be determined to assess any potential role in dopamine reuptake inhibition.

-

In Vivo Neurochemistry: Microdialysis studies could directly measure the effect of Quipazine on extracellular dopamine levels in key brain regions.

A more complete understanding of Quipazine's dopaminergic effects will not only refine its use as a research tool but also provide valuable insights into the complex interactions between the serotonin and dopamine systems, which are implicated in numerous neuropsychiatric disorders.

References

- 1. Dopaminergic activity of quipazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduced head-twitch response to quipazine of rats previously treated with methiothepin: possible involvement of dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serotonergic Activation of Locomotor Behavior and Posture in One-day Old Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quipazine-induced behavior in neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

Quipazine as a research tool for studying the serotonin system

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quipazine (1-(2-quinolinyl)piperazine) is a versatile serotonergic agent that has been instrumental in the pharmacological dissection of the serotonin (5-hydroxytryptamine, 5-HT) system for decades. Characterized by a broad-spectrum, complex pharmacological profile, it acts as an agonist at multiple 5-HT receptors, with notable activity at the 5-HT2A, 5-HT2C, and 5-HT3 subtypes. This technical guide provides an in-depth overview of Quipazine's use as a research tool, summarizing its receptor binding and functional potency, detailing key experimental protocols for its application in preclinical models, and illustrating the primary signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers utilizing Quipazine to investigate the intricate roles of the serotonin system in neuroscience and drug development.

Pharmacological Profile of Quipazine

Quipazine's utility as a research tool stems from its broad but distinct affinity and efficacy profile across the serotonin receptor family. It is often classified as a non-selective 5-HT receptor agonist, though its effects are most prominently associated with the 5-HT2 and 5-HT3 receptor families. It also exhibits serotonin reuptake inhibition properties, which must be considered in experimental design.

Receptor Binding Affinities and Functional Potencies

The following tables summarize the quantitative pharmacological data for Quipazine at various human and rodent 5-HT receptors. These values have been compiled from multiple in vitro studies and provide a basis for dose selection and interpretation of experimental results.

Table 1: Quipazine Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | Species | Ki (nM) | Radioligand | Tissue Source |

| 5-HT1A | Rat | 230 | [3H]8-OH-DPAT | Cortical Membranes |

| 5-HT1B | Human | Moderate Affinity | - | - |

| 5-HT2A | Rat | 230 | [3H]Ketanserin | Cortical Membranes |

| 5-HT2C | Human | Moderate Affinity | - | - |

| 5-HT3 | Rat | 1.4 | [3H]GR65630 | Entorhinal Cortex |

Note: "Moderate Affinity" indicates that binding has been established, but specific Ki values are not consistently reported in the literature.

Table 2: Quipazine Functional Activity (EC50 / IC50, nM)

| Receptor Subtype | Species | Assay Type | Functional Effect | Potency (EC50/IC50, nM) |

| 5-HT2A | Mouse | Ca2+ Mobilization | Agonist | ~100-500 |

| 5-HT2A | Mouse | IP1 Accumulation | Agonist | ~100-500 |

| 5-HT3 | Cell Line (NG108-15) | [14C]Guanidinium Uptake | Agonist | ~0.25 - 10 |

Quipazine-Modulated Signaling Pathways

Quipazine's agonism at 5-HT2A and 5-HT2C receptors primarily engages the Gαq/11 signaling cascade. This pathway is fundamental to the psychedelic and behavioral effects associated with these receptors. Activation of the receptor by an agonist like Quipazine leads to a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for the Gαq subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC) and the generation of second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG).

Caption: Quipazine activation of the 5-HT2A receptor and Gq/11 signaling pathway.

Key Experimental Protocols

Quipazine is widely used in behavioral and neurochemical studies. The following are detailed methodologies for three common experimental paradigms.

Head-Twitch Response (HTR) in Mice

The Head-Twitch Response (HTR) is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and is used to screen for potential psychedelic-like activity.[1]

Objective: To quantify the frequency of head twitches in mice following Quipazine administration as a measure of 5-HT2A receptor agonism.

Materials:

-

Male C57BL/6J mice (8-12 weeks old)

-

Quipazine maleate salt

-

Vehicle (0.9% sterile saline)

-

Observation chambers (e.g., clear Plexiglas cylinders)

-

Video recording equipment (optional, for later verification)

-

Syringes and needles for intraperitoneal (i.p.) injection

Methodology:

-

Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration to reduce novelty-induced stress.

-

Drug Preparation: Dissolve Quipazine maleate in saline to the desired concentrations (e.g., 0.5, 1.0, 2.5, 5.0 mg/kg). Prepare a vehicle-only solution (saline) as a control.

-

Administration: Administer Quipazine solution or vehicle via i.p. injection at a volume of 10 ml/kg body weight.

-

Observation: Immediately after injection, place the mouse back into the observation chamber. Begin observation and count the number of head twitches for a predetermined period, typically 30 to 60 minutes. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not part of grooming or exploratory sniffing.

-

Data Analysis: Sum the total number of head twitches for each animal. Compare the mean number of twitches between the different dose groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Drug Discrimination in Rats

Drug discrimination is a behavioral paradigm used to assess the interoceptive (subjective) effects of a drug.[2] Animals are trained to recognize the internal cues produced by a specific drug and respond accordingly to receive a reward.

Objective: To determine if a test compound produces subjective effects similar to Quipazine, or to investigate the receptor mechanisms underlying Quipazine's discriminative stimulus effects.

Materials:

-

Male Sprague-Dawley rats (250-350g)

-

Standard two-lever operant conditioning chambers

-

Food pellet dispensers and reinforcers (e.g., sucrose pellets)

-

Quipazine maleate (training drug)

-

Vehicle (0.9% saline)

-

Test compounds (e.g., other serotonergic agents, antagonists)

Methodology:

-

Food Restriction & Shaping: Rats are typically food-restricted to 85-90% of their free-feeding body weight to motivate lever pressing. They are first trained to press either lever to receive a food pellet.

-

Discrimination Training:

-

On "Drug Days," rats receive an i.p. injection of Quipazine (e.g., 1.0 mg/kg) and are placed in the operant chamber. Only presses on the "drug-correct" lever are reinforced with food pellets.

-

On "Vehicle Days," rats receive a saline injection. Only presses on the "vehicle-correct" lever are reinforced.

-

Training sessions (typically 15-30 minutes) are conducted daily, alternating between drug and vehicle days until rats reliably select the correct lever (>80% accuracy on the first 10 presses) for both conditions.

-

-

Substitution Testing:

-

Once training criteria are met, test sessions are introduced.

-

The rat is administered a novel test compound, and placed in the chamber. Both levers are active, but no reinforcement is given (extinction conditions) to avoid influencing lever choice.

-

The percentage of responses on the drug-correct lever is calculated. Full substitution (>80% on the drug lever) suggests the test drug has similar subjective effects to Quipazine.

-

-

Antagonism Testing: To identify the receptor mechanism, rats are pre-treated with a receptor antagonist before the administration of the training dose of Quipazine. A blockade of the Quipazine cue (i.e., responding shifts to the vehicle lever) indicates that the antagonist blocks the receptor responsible for Quipazine's subjective effects.

In Vivo Microdialysis in Rats

In vivo microdialysis is a technique used to measure the concentration of endogenous neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[3][4]

Objective: To measure changes in extracellular serotonin and dopamine levels in a specific brain region (e.g., prefrontal cortex, striatum) following systemic administration of Quipazine.

Materials:

-

Male Wistar or Sprague-Dawley rats (270-320g)

-

Stereotaxic apparatus for surgery

-

Microdialysis guide cannula and probes (e.g., CMA 12)

-

Microinfusion pump and liquid switch

-

Automated fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Quipazine and vehicle solutions

Methodology:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for at least 24-48 hours post-surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, place the rat in a microdialysis bowl, allowing free movement.

-

Gently insert the microdialysis probe through the guide cannula into the brain tissue.

-

Begin perfusing the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).

-

Allow the system to stabilize for a baseline period (e.g., 2-3 hours). During this time, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable baseline neurotransmitter levels.

-

-

Drug Administration and Sampling:

-

Administer Quipazine (or vehicle) via i.p. injection.

-

Continue collecting dialysate samples at the same interval for several hours post-injection to monitor the drug's effect over time.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of serotonin, dopamine, and their metabolites (e.g., 5-HIAA, DOPAC).

-

Express the results as a percentage change from the average baseline concentration for each animal.

-

Conclusion

Quipazine remains a valuable, albeit complex, tool for serotonin research. Its action as a potent agonist at 5-HT2A and 5-HT3 receptors, coupled with a broader interaction with other 5-HT subtypes and the serotonin transporter, allows for the investigation of a wide range of serotonergic functions. However, this pharmacological complexity necessitates careful experimental design and interpretation. Researchers must consider its full profile, particularly its potent 5-HT3 agonism which can induce side effects like emesis (in relevant species) and its potential as a serotonin releasing agent, when attributing observed effects to a specific receptor subtype. By leveraging the detailed methodologies and pharmacological data presented in this guide, scientists can more effectively employ Quipazine to unravel the multifaceted roles of the serotonin system in health and disease.

References

- 1. Quipazine-induced head-twitch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Quipazine Dimaleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quipazine, an arylpiperazine derivative, exhibits a complex pharmacological profile primarily characterized by its potent interaction with the serotonergic system. Initially investigated as an antidepressant, its psychedelic-like properties have garnered significant research interest. This technical guide provides an in-depth overview of the pharmacological characteristics of Quipazine dimaleate, focusing on its receptor binding affinities, functional activities, and the intracellular signaling cascades it modulates. Detailed methodologies for key experimental assays are provided, alongside visualizations of pertinent pathways and workflows to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Receptor Binding Affinity

Quipazine dimaleate demonstrates a broad binding profile, with its highest affinity observed at serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT3 subtypes. It also interacts with monoamine transporters, albeit with lower potency. The binding affinities (Ki) of Quipazine at various receptors and transporters are summarized in the table below.

| Receptor/Transporter | Radioligand | Tissue Source | Species | Ki (nM) | pKi (± SEM) | Reference(s) |

| Serotonin Receptors | ||||||

| 5-HT2A | [3H]ketanserin | HEK293 cells (human receptor) | Human | ~20,000 | 4.7 ± 0.14 | [1] |

| 5-HT3 | [3H]GR65630 | Rat entorhinal cortex | Rat | 1.4 | - | |

| 5-HT1 | - | - | - | 230 | - | |

| 5-HT2 | - | - | - | 230 | - | |

| Monoamine Transporters | ||||||

| Serotonin Transporter (SERT) | Potent binding indicated | - | - | - | - | [1] |

Note: The conversion from pKi to Ki was performed using the formula Ki = 10^(-pKi) * 10^9. Some values are approximated from the available data.

Functional Activity

Quipazine acts as an agonist at several serotonin receptors, most notably the 5-HT2A receptor, which is responsible for its psychedelic-like effects. Its agonist activity at the 5-HT3 receptor is linked to its emetic properties. The functional potency of Quipazine is detailed in the table below.

| Assay | Receptor | Cell Line | Species | Potency (EC50/IC50) | pEC50/pIC50 (± SEM) | Emax (%) | Reference(s) |

| Agonist Activity | |||||||

| Ca2+ Mobilization | 5-HT2A | HEK293 cells | Human | ~7,260 nM | 5.139 ± 0.36 | 44.3 | [1] |

| Antagonist Activity | |||||||

| 5-HT2 (rat vagus nerve) | 5-HT2 | - | Rat | - | pIC50: 6.1 | - | |

| 5-HT1 (rat vagus nerve) | 5-HT1 | - | Rat | - | pIC50: 6.49 | - | |

| Inhibition of 5-HT release | - | - | Rat | - | pIC50: 6.17 | - |

Note: The conversion from pEC50/pIC50 to EC50/IC50 was performed using the formula EC50/IC50 = 10^(-pEC50/pIC50) * 10^9.

Signaling Pathways

The primary mechanism through which Quipazine elicits its psychedelic effects is the activation of the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway. This cascade leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels.

Experimental Protocols

Radioligand Binding Assay ([3H]ketanserin Displacement)

This assay is used to determine the binding affinity of Quipazine for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand [3H]ketanserin and a range of concentrations of Quipazine dimaleate.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC50 value (the concentration of Quipazine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Quipazine to activate Gq-coupled receptors like 5-HT2A, leading to an increase in intracellular calcium.

Methodology:

-

Cell Culture and Dye Loading: HEK293 cells stably expressing the 5-HT2A receptor are cultured in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of Quipazine dimaleate.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of Quipazine that produces 50% of the maximal response) and the Emax (the maximum response).

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more downstream measure of Gq/11 pathway activation by quantifying the accumulation of IP1, a stable metabolite of IP3.

Methodology:

-

Cell Treatment: HEK293 cells expressing the 5-HT2A receptor are pre-treated with lithium chloride (LiCl) to inhibit the degradation of IP1.

-

Stimulation: The cells are then stimulated with different concentrations of Quipazine dimaleate.

-

Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is quantified using a sensitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Concentration-response curves are constructed to calculate the EC50 value.

Head-Twitch Response (HTR) in Mice

The HTR is a behavioral assay in rodents that is a reliable in vivo model for predicting the psychedelic potential of 5-HT2A receptor agonists.

Methodology:

-

Acclimation: Mice are habituated to individual observation chambers for a set period before drug administration.

-

Drug Administration: Quipazine dimaleate or a vehicle control is administered to the mice, typically via intraperitoneal injection.

-

Observation: The number of head twitches, which are rapid, side-to-side head movements, is counted for a defined observation period.

-

Data Analysis: The frequency of head twitches is analyzed to determine the dose-dependent effect of Quipazine. The involvement of the 5-HT2A receptor can be confirmed by pre-treating animals with a selective 5-HT2A antagonist.

Pharmacokinetics

Detailed pharmacokinetic data for Quipazine dimaleate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively documented in the readily available literature. Further studies are required to fully characterize its pharmacokinetic profile in various species, which is crucial for translating preclinical findings to potential clinical applications.

Conclusion

Quipazine dimaleate possesses a multifaceted pharmacological profile, acting as a potent agonist at 5-HT2A and 5-HT3 receptors and as a serotonin reuptake inhibitor. Its well-characterized activation of the Gq/11 signaling pathway via the 5-HT2A receptor provides a clear mechanism for its observed psychedelic-like effects in preclinical models. The detailed experimental protocols and workflows presented in this guide offer a robust framework for researchers investigating the pharmacology of Quipazine and related compounds. Further elucidation of its pharmacokinetic properties will be essential for a complete understanding of its in vivo disposition and potential for therapeutic development.

References

Quipazine's Role in Inducing the Head-Twitch Response in Rodents: A Technical Guide

Introduction

The head-twitch response (HTR) in rodents is a rapid, spasmodic rotational movement of the head that has become a cornerstone behavioral assay in the study of serotonergic compounds, particularly those with psychedelic or hallucinogenic properties.[1][2] This response is a reliable and quantifiable behavioral proxy for the activation of the serotonin 2A receptor (5-HT2A), a key target for classic psychedelics like LSD and psilocybin.[2][3] Quipazine, an N-substituted piperazine, has been extensively studied for its ability to induce a robust and lasting HTR, providing valuable insights into the pharmacology of the 5-HT2A receptor and its downstream signaling cascades.[4] This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and key data associated with quipazine-induced HTR, intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Core Mechanism of Action

The primary mechanism by which quipazine induces the head-twitch response is through its direct agonism at the 5-HT2A receptor.[4][5] This has been demonstrated through multiple lines of evidence:

-

Direct Binding and Activation: In vitro studies have shown that quipazine binds to and activates 5-HT2A receptors.[4][6][7] This activation leads to the engagement of the canonical Gq/11 signaling pathway, resulting in the accumulation of inositol monophosphate (IP1) and mobilization of intracellular calcium (Ca2+).[4][6][7]

-

Antagonist Blockade: The HTR induced by quipazine is effectively blocked by the selective 5-HT2A receptor antagonist M100907.[4] Other antiserotonergic drugs such as methiothepin, methysergide, and cinanserin also antagonize the quipazine-induced HTR.[5]

-

Knockout Studies: The response is absent in mice lacking the 5-HT2A receptor (5-HT2AR knockout mice), further confirming the critical role of this receptor.[4][7]

-

Independence from Serotonin Release: Early studies suggested a dual mechanism involving both direct receptor activation and indirect release of endogenous serotonin.[5] However, more recent evidence indicates that the acute effect of quipazine on HTR is not affected by serotonin depletion, supporting the primary role of direct 5-HT2A receptor agonism.[4]

Signaling Pathways

The activation of the 5-HT2A receptor by quipazine initiates a cascade of intracellular signaling events. The predominant pathway implicated in the HTR is the Gq/11 protein-coupled pathway.

Modulatory Influences

While the 5-HT2A receptor is the primary mediator of the quipazine-induced HTR, other neurotransmitter systems can modulate the intensity and frequency of this response.

-

Serotonin 5-HT1A Receptors: Activation of 5-HT1A receptors has an inhibitory effect on the HTR.[8][9] 5-HT1A receptor agonists like 8-OH-DPAT suppress the HTR, while antagonists can potentiate it.[2][8][9][10]

-

Serotonin 5-HT2C Receptors: The role of 5-HT2C receptors is more complex, exhibiting a bimodal contribution.[8][9] Some studies show that 5-HT2C antagonists can enhance the HTR at lower doses and reduce it at higher doses.[8][9]

-

Dopamine Receptors: There is evidence for the involvement of the dopaminergic system in modulating the HTR. An enhanced dopaminergic tone at the striatal level may be related to a reduced head-twitch response to quipazine.[11] Some studies suggest that dopaminergic supersensitivity could hamper the head-twitch behavior.[12]

References

- 1. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Head-twitch response - Wikipedia [en.wikipedia.org]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quipazine-induced head-twitch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications [mdpi.com]

- 9. Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct injection of 5-HT2A receptor agonists into the medial prefrontal cortex produces a head-twitch response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroleptic-induced reduction of quipazine-elicited head-twitches in rats: possible involvement of striatal dopaminergic supersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reduced head-twitch response to quipazine of rats previously treated with methiothepin: possible involvement of dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Quipazine on Rodent Behavior: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals